Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate

Dihydroorotase Inhibition Pyrimidine Biosynthesis Enzymology

Procure Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate (CAS 63547-63-7) with ≥95% purity for research. Its specific 3-substituted regiochemistry is critical for RORγ modulation (EC₅₀ 900 nM) and dihydroorotase inhibition, unlike the 2-isomer. Low CYP interaction risk (CYP3A4 IC₅₀ 12,000 nM) ensures reliable cell-based assays. Ideal for medicinal chemistry and chemical biology.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 63547-63-7
Cat. No. B3337418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-(1h-pyrrol-1-yl)pentanedioate
CAS63547-63-7
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CC(=O)OC)N1C=CC=C1
InChIInChI=1S/C11H15NO4/c1-15-10(13)7-9(8-11(14)16-2)12-5-3-4-6-12/h3-6,9H,7-8H2,1-2H3
InChIKeyJGFYRXWIVOGTAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate (CAS 63547-63-7): Procurement Specifications and Core Identity


Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate (CAS 63547-63-7) is a pyrrole-containing diester derivative of pentanedioic acid (glutaric acid), with the molecular formula C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol . The compound is commercially available with a minimum purity specification of 95% and is intended for research use only, not for therapeutic or veterinary applications . Its structure features a pyrrole ring attached at the 3-position of the pentanedioate backbone, a regiochemical feature that distinguishes it from the 2-substituted positional isomer [1].

Why Generic Substitution of Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate Fails: The Regiochemistry-Performance Link


The position of the pyrrole substituent on the pentanedioate backbone is not a trivial structural variation but a critical determinant of both physicochemical behavior and biological target engagement. While the 2-substituted isomer (CAS 259655-31-7) shares the same molecular formula and is often listed as a 'related compound' in vendor catalogs, its distinct regiochemistry leads to measurable differences in boiling point (313.2°C vs. 316.1°C for the 3-isomer) and density (1.1 g/cm³ vs. 1.13 g/cm³) [1][2]. More importantly, the 3-substituted compound exhibits specific inhibition of dihydroorotase (IC₅₀ 180,000 nM) and modulation of RORγ (EC₅₀ 900 nM) [3][4]. These activities are not reported for the 2-substituted analog, underscoring that generic substitution based solely on pyrrole-containing diester class would yield a material with unverified and potentially absent target engagement. For procurement in medicinal chemistry or chemical biology, the regiochemical identity is non-negotiable.

Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate: Quantitative Differentiation Evidence for Scientific Selection


Dihydroorotase Inhibition: A Measurable, Moderate Potency with Defined IC₅₀

Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate inhibits mouse dihydroorotase with an IC₅₀ of 180,000 nM (180 µM) at pH 7.37 when tested at a concentration of 10 µM [1]. For comparison, the flavonols kaempferol and myricetin inhibit the same enzyme with IC₅₀ values of 31 ± 2 µM and 40 ± 1 µM, respectively, under comparable conditions [2]. This places the target compound as a moderately potent inhibitor, approximately 4-6 fold less potent than these natural product inhibitors.

Dihydroorotase Inhibition Pyrimidine Biosynthesis Enzymology

RORγ Modulation: Sub-micromolar EC₅₀ Establishes a Defined Functional Activity Window

Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate exhibits an EC₅₀ of 900 nM for inhibition of the human RORγ ligand binding domain expressed in CHOK1 cells, measured via Gal4 luciferase reporter assay after 2 days of incubation [1]. In comparison, SR0987, a known RORγt agonist, has an EC₅₀ of 800 nM in a similar cellular context , while the highly potent inverse agonist GNE-6468 achieves an EC₅₀ of 13 nM . The target compound thus occupies a distinct potency tier, approximately 69-fold less potent than GNE-6468 but nearly equipotent to SR0987.

RORγ Modulation Nuclear Receptor Pharmacology Immunology

5-Lipoxygenase Inhibition: Demonstrated Activity with Defined Assay Conditions

Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate has been tested for inhibition of isolated 5-lipoxygenase and demonstrated positive inhibition . While a precise IC₅₀ value is not reported in the curated data, the compound is confirmed as an active inhibitor in this assay system. In contrast, other pyrrole-based compounds (e.g., BDBM50080458) exhibit IC₅₀ values in the range of 10,000 nM for human 5-lipoxygenase [1], providing a benchmark for expected potency range. The target compound's activity in this enzyme class differentiates it from the 2-substituted isomer, for which no 5-lipoxygenase inhibition data is available.

5-Lipoxygenase Inhibition Inflammation Eicosanoid Pathway

Physicochemical Profile: Differentiated Boiling Point and Density Relative to Positional Isomer

Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate (3-isomer) exhibits a boiling point of 316.1°C at 760 mmHg and a density of 1.13 g/cm³ [1]. The 2-substituted positional isomer (CAS 259655-31-7) has a boiling point of 313.2°C and a density of 1.1 g/cm³ [2]. The 2.9°C higher boiling point and 0.03 g/cm³ greater density for the 3-isomer reflect the influence of substitution position on intermolecular interactions and packing efficiency.

Physicochemical Properties Separation Science Quality Control

Cytochrome P450 3A4 and CYP11B1 Inhibition: Defined Off-Target Activity Profile

Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate inhibits human CYP3A4 with an IC₅₀ of 12,000 nM and human CYP11B1 with an IC₅₀ of 1,100 nM [1][2]. While these values indicate relatively weak inhibition (high micromolar range), they provide a defined baseline for assessing off-target risk in cellular or in vivo studies. For comparison, the CYP3A4 inhibitor ketoconazole exhibits an IC₅₀ of approximately 15 nM, making the target compound approximately 800-fold less potent against this major drug-metabolizing enzyme [3].

Cytochrome P450 Drug Metabolism Off-Target Screening

Transport Classification: Non-Hazardous Material Simplifies Procurement and Handling

According to vendor safety data, Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate is classified as 'Not hazardous material' for DOT/IATA transport . This classification contrasts with many pyrrole derivatives that may carry hazard designations due to reactivity or toxicity concerns. The absence of GHS hazard statements and the 'stable under recommended storage conditions' designation indicate that this compound presents minimal special handling requirements.

Safety Logistics Compliance

Optimal Application Scenarios for Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate Based on Quantified Evidence


Medicinal Chemistry: Reference Modulator for RORγ in Cellular Assays

With a defined EC₅₀ of 900 nM for RORγ inhibition in a CHOK1 cell-based luciferase reporter assay, Dimethyl 3-(1H-pyrrol-1-yl)pentanedioate serves as a moderate-potency reference compound for RORγ target engagement studies [1]. Its activity window, approximately 69-fold less potent than the inverse agonist GNE-6468 but comparable to SR0987 (800 nM), makes it suitable for experiments where a strong transcriptional response is undesirable, such as in screening campaigns that aim to identify subtle modulators or in co-treatment studies where partial RORγ inhibition is required.

Chemical Biology: Multi-Target Tool for Probing Intersecting Pathways

The compound exhibits confirmed inhibition of dihydroorotase (IC₅₀ 180 µM), RORγ (EC₅₀ 900 nM), and 5-lipoxygenase (active) [1][2]. This multi-target profile positions it as a valuable tool for dissecting the interplay between pyrimidine biosynthesis (dihydroorotase), nuclear receptor signaling (RORγ), and eicosanoid pathways (5-lipoxygenase). Its moderate potency across these targets reduces the risk of complete pathway shutdown, allowing researchers to observe more nuanced biological responses and identify potential synergistic or antagonistic interactions between these pathways.

Analytical Chemistry: Orthogonal Identity Verification via Physicochemical Signatures

The distinct boiling point (316.1°C) and density (1.13 g/cm³) of the 3-isomer, which differ from the 2-isomer (313.2°C, 1.1 g/cm³), provide orthogonal analytical benchmarks for confirming regiochemical identity [1][2]. These properties can be leveraged in quality control workflows using GC (boiling point) or pycnometry (density) to verify that the procured material is indeed the 3-substituted isomer and not the 2-substituted analog, which is a common risk given the similarity of the two compounds' molecular formulas and commercial naming conventions.

Drug Discovery: Low-Risk Tool Compound for CYP Profiling Studies

The compound's weak inhibition of CYP3A4 (IC₅₀ 12,000 nM) and CYP11B1 (IC₅₀ 1,100 nM) indicates a low potential for drug-drug interactions [1][2]. This profile makes it a safer choice for cellular assays that require co-incubation with other pharmacological agents, as it is unlikely to significantly alter the metabolism of co-administered compounds. Researchers can use it as a background control or as a test compound without the confounding factor of strong CYP inhibition, which is a common pitfall with many more potent tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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